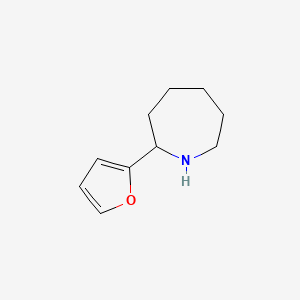

2-(Furan-2-yl)azepane

Overview

Description

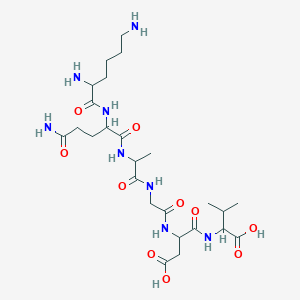

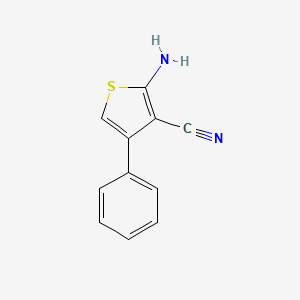

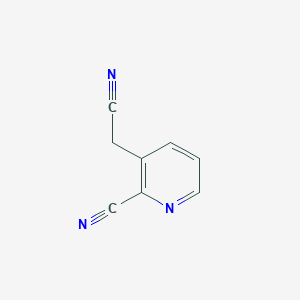

2-(Furan-2-yl)azepane is a chemical compound with the molecular weight of 165.24 . Its IUPAC name is 2-(2-furyl)azepane .

Molecular Structure Analysis

The InChI code for 2-(Furan-2-yl)azepane is 1S/C10H15NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-yl)azepane include its molecular weight of 165.24 and its IUPAC name, 2-(2-furyl)azepane .Scientific Research Applications

Antibacterial Agents

2-(Furan-2-yl)azepane: has been identified as a promising scaffold in the development of new antibacterial agents. The furan ring is known for its antibacterial properties, particularly against gram-positive and gram-negative bacteria . The incorporation of the azepane moiety could potentially enhance the compound’s efficacy due to its flexible binding to bacterial enzymes or receptors.

Antimicrobial Resistance Combatant

The rise of antimicrobial resistance is a significant global health concern2-(Furan-2-yl)azepane derivatives could be synthesized to target multi-resistant strains of bacteria, offering a new avenue to combat this issue .

Anti-Inflammatory and Analgesic

Furan derivatives exhibit anti-inflammatory and analgesic properties2-(Furan-2-yl)azepane could be explored for its potential use in reducing inflammation and as a pain reliever in various medical conditions .

Anticancer Research

The furan nucleus is a common feature in many anticancer drugs. Research into 2-(Furan-2-yl)azepane could lead to the development of novel anticancer therapies, possibly offering benefits such as reduced side effects or improved targeting of cancer cells .

Neuroprotective Applications

Given the neuroprotective properties of some furan derivatives, 2-(Furan-2-yl)azepane might be investigated for its potential to treat neurodegenerative diseases like Parkinson’s or Alzheimer’s .

Antidiabetic Agents

Azepane derivatives have found applications as antidiabetic agents. The combination of the furan and azepane rings in 2-(Furan-2-yl)azepane could lead to the development of new medications to manage diabetes .

Opioid Analgesic Effects

Some azepane derivatives, such as Proheptazine, are known opioid analgesics2-(Furan-2-yl)azepane could be studied for similar effects, potentially leading to new pain management options .

DNA Binding Reagents

Azepane derivatives have been used as DNA binding reagents in biological research2-(Furan-2-yl)azepane could be utilized in the study of DNA interactions, which is crucial for understanding genetic disorders and developing gene therapies .

Safety and Hazards

The safety information for 2-(Furan-2-yl)azepane includes hazard statements H302, H315, H318, H335 . These codes indicate specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

2-(furan-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXPGFWECJUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405805 | |

| Record name | 2-(furan-2-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)azepane | |

CAS RN |

383129-07-5 | |

| Record name | 2-(furan-2-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.